2-(2,5-Diethoxyphenyl)ethanamine

Description

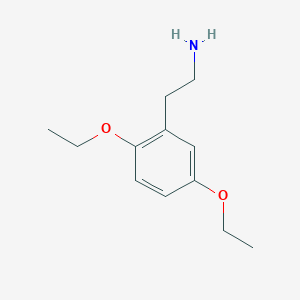

2-(2,5-Diethoxyphenyl)ethanamine is a synthetic phenethylamine derivative characterized by ethoxy (–OCH₂CH₃) substituents at the 2- and 5-positions of the phenyl ring. Phenethylamines of this class are often studied for their psychoactive effects, receptor binding affinities, and metabolic pathways .

Properties

CAS No. |

261789-10-0 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-(2,5-diethoxyphenyl)ethanamine |

InChI |

InChI=1S/C12H19NO2/c1-3-14-11-5-6-12(15-4-2)10(9-11)7-8-13/h5-6,9H,3-4,7-8,13H2,1-2H3 |

InChI Key |

NGQHFFIVHRDNMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituent type (ethoxy, methoxy, halogen) and additional functional groups (e.g., benzyl groups in NBOMe derivatives). These modifications influence lipophilicity, metabolic stability, and receptor interactions.

| Compound Name | CAS RN | Molecular Formula | Molecular Mass | Substituents | Key Features |

|---|---|---|---|---|---|

| 2-(2,5-Diethoxyphenyl)ethanamine* | Not provided | C₁₂H₁₉NO₂ | 209.29† | 2,5-diethoxy | Hypothesized higher lipophilicity |

| 2-(2,5-Dimethoxyphenyl)ethylamine | 3600-86-0 | C₁₀H₁₅NO₂ | 181.23 | 2,5-dimethoxy | Parent compound of 2C-H; controlled |

| 25I-NBOMe | Not provided | C₁₈H₂₂INO₃ | 427.28 | 4-iodo, 2,5-dimethoxy, N-methoxybenzyl | High 5-HT₂A affinity; Schedule I |

| 2-(4-Ethoxy-3,5-Dimethoxyphenyl)ethanamine | 39201-82-6 | C₁₂H₁₉NO₃ | 225.29 | 4-ethoxy, 3,5-dimethoxy | Research chemical; unregulated |

| 2-(2,5-Dichlorophenyl)ethanamine | Not provided | C₈H₉Cl₂N | 190.07 | 2,5-dichloro | Industrial applications; market growth |

*Hypothetical structure based on analogs. †Calculated mass.

Sources:

Pharmacological and Metabolic Profiles

Receptor Activity :

- 2C-H (2,5-dimethoxy) : A foundational member of the 2C family, exhibits moderate serotonin receptor (5-HT₂) agonism. Simpler structure leads to lower potency compared to NBOMe derivatives .

- 25I-NBOMe : The addition of a 4-iodo substituent and N-methoxybenzyl group enhances 5-HT₂A binding affinity, making it ~10–100× more potent than 2C-I. Associated with severe toxicity and fatalities .

- Ethoxy vs. Methoxy : Ethoxy groups (e.g., in 2-(4-Ethoxy-3,5-Dimethoxyphenyl)ethanamine) may increase metabolic stability due to reduced O-demethylation susceptibility compared to methoxy analogs .

- Metabolism: Cytochrome P450 Involvement: NBOMe compounds like 25I-NBOMe are primarily metabolized by CYP3A4 and CYP2D6, leading to hydroxylated and O-demethylated metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) may prolong effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.